Research suggests that 2-aminothiazole-5-sulfonamide, along with other related compounds, might possess various biological activities. These include:
2-Aminothiazole-5-sulfonamide has the molecular formula C3H5N3O2S2 . The compound consists of a thiazole ring with an amino group at the 2-position and a sulfonamide group at the 5-position. The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms, which contributes to its aromatic character and reactivity.
The reactivity of 2-aminothiazole-5-sulfonamide is primarily governed by its functional groups:
Amino Group Reactions: The amino group at the 2-position is nucleophilic and can participate in various reactions:
Sulfonamide Group Reactions: The sulfonamide moiety can undergo:
Thiazole Ring Reactions: The thiazole core can participate in:
2-Aminothiazole-5-sulfonamide and its derivatives exhibit a range of biological activities:
Several methods exist for synthesizing 2-aminothiazole-5-sulfonamide and related compounds:
2-Aminothiazole-5-sulfonamide and its derivatives find applications in various fields:
The interactions of 2-aminothiazole-5-sulfonamide with biological targets are crucial for understanding its mechanism of action:
Several compounds share structural similarities with 2-aminothiazole-5-sulfonamide:
2-Aminothiazole-5-sulfonamide stands out due to its unique combination of the 2-amino group and 5-sulfonamide substituent on the thiazole ring. This specific arrangement allows for targeted modifications and fine-tuning of its properties for various applications, particularly in drug discovery and development .
The discovery of 2-aminothiazole-5-sulfonamide is rooted in the broader historical trajectory of sulfonamide and heterocyclic chemistry. Sulfonamides emerged as pivotal antimicrobial agents in the 1930s following Gerhard Domagk’s groundbreaking work on prontosil, a sulfonamide-based azo dye that demonstrated potent antibacterial properties. This discovery catalyzed efforts to synthesize derivatives with improved efficacy and reduced toxicity. Thiazoles, five-membered heterocycles containing nitrogen and sulfur, gained prominence due to their presence in natural products like vitamin B1 and their versatility in drug design.
The synthesis of 2-aminothiazole-5-sulfonamide represents a convergence of these two lineages. Early methods for thiazole synthesis, such as the Hantzsch reaction (1887), involved α-halo carbonyl compounds and thioureas. By the mid-20th century, advancements in sulfonamide functionalization enabled the targeted introduction of sulfonamide groups into heterocyclic frameworks. While the exact date of 2-aminothiazole-5-sulfonamide’s first synthesis remains unclear, its development aligns with post-World War II efforts to optimize sulfonamide derivatives for diverse therapeutic applications.
Table 1: Key milestones in sulfonamide and thiazole research
2-Aminothiazole-5-sulfonamide exemplifies the strategic integration of two pharmacophores: the thiazole ring and the sulfonamide group. The thiazole moiety contributes aromatic stability, hydrogen-bonding capacity, and metabolic resistance, while the sulfonamide group enhances solubility and enables interactions with biological targets. This combination creates a scaffold amenable to structural modifications, making it valuable for probing structure-activity relationships (SAR).
The compound’s electronic properties are particularly notable. The electron-withdrawing sulfonamide group at the 5-position polarizes the thiazole ring, enhancing reactivity at the 2-amino site. This duality facilitates diverse chemical transformations, including:
Table 2: Comparative analysis of heterocyclic scaffolds
| Property | Thiazole | Pyridine | Imidazole |
|---|---|---|---|
| Aromatic stability | High | High | Moderate |
| Hydrogen-bonding sites | 2 | 1 | 2 |
| Metabolic resistance | Moderate | Low | Low |
While early sulfonamides like sulfathiazole dominated antibacterial therapy, the rise of antibiotic resistance necessitated derivatives with novel mechanisms. 2-Aminothiazole-5-sulfonamide occupies a niche in this evolving landscape due to its dual functionality. Recent studies highlight its potential beyond antimicrobial applications:
Table 3: Comparative bioactivities of sulfonamide derivatives
| Compound | Primary activity | Mechanism |
|---|---|---|
| Sulfathiazole | Antibacterial | DHPS inhibition |
| Acetazolamide | Diuretic | Carbonic anhydrase inhibition |
| 2-Aminothiazole-5-sulfonamide | Antioxidant | Free radical neutralization |
2-Aminothiazole-5-sulfonamide exists as a crystalline solid under standard conditions [1]. The compound possesses a five-membered thiazole ring structure with an amino group at position 2 and a sulfonamide group at position 5, contributing to its distinctive molecular architecture [2] [3]. The crystalline nature of the compound is attributed to the presence of hydrogen bonding capabilities from both the amino and sulfonamide functional groups, which facilitate intermolecular interactions and stabilize the solid-state structure [4].
The solubility characteristics of 2-Aminothiazole-5-sulfonamide are significantly influenced by its molecular structure. The compound exhibits a logarithmic partition coefficient (LogP) value of -1.51, indicating hydrophilic properties and favoring aqueous environments over lipophilic phases [4]. This negative LogP value suggests enhanced water solubility compared to more lipophilic compounds, which is consistent with the presence of polar functional groups including the amino and sulfonamide moieties.
The parent compound 2-aminothiazole demonstrates water solubility of approximately 100 grams per liter at 20°C and exhibits solubility in alcohols and diethyl ether [5]. While specific solubility data for 2-Aminothiazole-5-sulfonamide is not extensively reported in the literature, the presence of the sulfonamide group is expected to enhance water solubility due to its hydrogen bonding capabilities and polar nature [6].
| Property | Value | Reference |
|---|---|---|
| LogP | -1.51 | [4] |
| Polar Surface Area | 135.69 Ų | [4] |
| Hydrogen Bond Donors | 3 (NH₂, SO₂NH₂) | [6] |
| Hydrogen Bond Acceptors | 6 (N, O atoms) | [6] |
The Ultra-Violet Visible spectroscopic properties of 2-Aminothiazole-5-sulfonamide are characterized by absorption features typical of thiazole-containing compounds. The parent 2-aminothiazole exhibits absorption in the Ultra-Violet B range with a maximum wavelength around 265 nanometers [7]. This absorption is attributed to the π-π* electronic transition of the thiazole ring system, which is red-shifted compared to other aminoazole derivatives due to the presence of the sulfur atom [7].
The compound demonstrates a bright S₁(π-π*) electronic excitation state, which is characteristic of thiazole-based chromophores [7]. The presence of the sulfonamide substituent at position 5 may influence the electronic properties and potentially cause minor shifts in the absorption maximum compared to the parent compound [8].
Infrared spectroscopy reveals characteristic absorption bands that provide structural confirmation of 2-Aminothiazole-5-sulfonamide. The primary amino group attached to the thiazole ring typically exhibits symmetric and asymmetric stretching vibrations at approximately 3383 and 3261 cm⁻¹, respectively [9]. These bands are distinctive for primary amines and confirm the presence of the amino substituent.
The sulfonamide functional group contributes several characteristic infrared bands, including sulfur-oxygen stretching vibrations around 1200-1400 cm⁻¹ and nitrogen-hydrogen stretching from the sulfonamide group [10]. The thiazole ring system displays characteristic carbon-nitrogen stretching vibrations and aromatic carbon-carbon stretching modes in the fingerprint region [10].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 2-Aminothiazole-5-sulfonamide. In proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, the thiazole ring proton appears as a characteristic singlet, typically around 6.8-7.3 parts per million [10]. The amino group protons appear as a broad singlet due to rapid exchange with the solvent, usually observed around 5.9-6.2 parts per million [10].
The sulfonamide protons contribute to the spectrum with characteristic chemical shifts, and the NH₂ protons of the sulfonamide group appear as a broad signal that may be solvent-dependent [10]. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy reveals the thiazole carbon atoms with distinctive chemical shifts: the C-2 carbon bearing the amino group typically appears around 160-170 parts per million, while the C-5 carbon with the sulfonamide substituent appears around 120-140 parts per million [10].
Mass spectrometry analysis of 2-Aminothiazole-5-sulfonamide yields characteristic fragmentation patterns that confirm the molecular structure. The molecular ion peak appears at mass-to-charge ratio (m/z) 179, corresponding to the protonated molecular ion [M+H]⁺ [2]. The exact mass of the compound is 178.982315 atomic mass units [4].
Fragmentation patterns in mass spectrometry typically involve loss of the sulfonamide group (SO₂NH₂) with a mass difference of 64 atomic mass units, and potential loss of the amino group (NH₂) with a mass difference of 16 atomic mass units [2]. Additional fragmentation may occur through cleavage of the thiazole ring, producing characteristic fragment ions that aid in structural confirmation.
| Mass Spectral Data | m/z Value | Assignment |
|---|---|---|
| Molecular Ion | 179 | [M+H]⁺ |
| Base Peak | Variable | Fragment dependent |
| Exact Mass | 178.982315 | Calculated |
Decomposition temperature data for 2-Aminothiazole-5-sulfonamide is not specifically available in the literature [14]. Related sulfonamide compounds generally exhibit thermal stability up to moderate temperatures before undergoing decomposition [13]. The thiazole ring system contributes to thermal stability, as thiazole-containing compounds are known for their robust thermal properties [15] [16].
The boiling point of 2-Aminothiazole-5-sulfonamide is reported as 471.5 ± 37.0°C at 760 millimeters of mercury pressure [4]. This relatively high boiling point reflects the compound's molecular weight of 179.22 grams per mole and the presence of strong intermolecular forces, including hydrogen bonding from both the amino and sulfonamide functional groups.
The elevated boiling point compared to simpler thiazole derivatives is consistent with the increased molecular complexity and the enhanced intermolecular interactions facilitated by the polar substituents [4].
The flash point of 2-Aminothiazole-5-sulfonamide is reported as 239.0 ± 26.5°C [4]. This value indicates the lowest temperature at which the compound can form an ignitable mixture with air under standard conditions. The relatively high flash point suggests that the compound does not present significant fire hazards under normal handling conditions.
The flash point data is important for safety considerations during synthesis, storage, and handling of the compound in laboratory and industrial settings [4].
2-Aminothiazole-5-sulfonamide requires specific storage conditions to maintain stability. The compound should be stored at temperatures between 2-8°C and protected from light exposure [17] [18]. The light-sensitive nature of the compound is attributed to the electronic structure of the thiazole ring, which can undergo photochemical reactions under certain conditions [7].
The stability of 2-Aminothiazole-5-sulfonamide under various pH conditions and in different solvent systems has not been extensively studied. However, sulfonamide compounds generally demonstrate hydrolytic stability under neutral conditions but may undergo decomposition under strongly acidic or basic conditions [13]. The thiazole ring system contributes to chemical stability, as these heterocyclic structures are generally resistant to nucleophilic attack [19].
Storage recommendations include protection from moisture, light, and elevated temperatures to prevent degradation [17]. The compound should be handled in accordance with standard laboratory safety protocols, considering its potential for dust formation and the need for appropriate ventilation [14].
| Stability Parameter | Recommendation | Reference |
|---|---|---|
| Storage Temperature | 2-8°C | [17] |
| Light Exposure | Protect from light | [17] |
| Moisture Control | Keep dry | [14] |
| pH Stability | Neutral conditions preferred | [13] |